molecular formula C18H19NO3 B12541726 (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one CAS No. 800407-89-0

(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one

Cat. No.: B12541726
CAS No.: 800407-89-0
M. Wt: 297.3 g/mol
InChI Key: IIBSPZWJLYZHQR-SJORKVTESA-N
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Description

(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one is a chiral organic compound with the molecular formula C18H19NO3 . This specific stereoisomer is part of the morpholine-3-one class of chemicals, which are characterized by a six-membered ring containing both nitrogen and oxygen. Researchers can explore this compound as a building block or intermediate in synthetic organic chemistry, particularly for the development of novel pharmaceutical candidates. Structurally, it is related to other bioactive morpholine derivatives, such as 3-benzhydrylmorpholine, which has documented stimulant and anorectic effects and was investigated in the 1950s . Other substituted phenylmorpholines have been studied for their potential as monoamine releasing agents, with research applications in central nervous system (CNS) disorders . This product is provided for research purposes as a high-purity chemical reference standard. The detailed stereochemical definition ((2S)-2-((alphaR)-alpha-Hydroxybenzyl)) allows for investigations into structure-activity relationships where the three-dimensional orientation of the hydroxybenzyl group is critical. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

800407-89-0

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(2S)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one

InChI

InChI=1S/C18H19NO3/c20-16(15-9-5-2-6-10-15)17-18(21)19(11-12-22-17)13-14-7-3-1-4-8-14/h1-10,16-17,20H,11-13H2/t16-,17+/m1/s1

InChI Key

IIBSPZWJLYZHQR-SJORKVTESA-N

Isomeric SMILES

C1CO[C@H](C(=O)N1CC2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O

Canonical SMILES

C1COC(C(=O)N1CC2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Cyclization of N-Benzylethanolamine Derivatives

A direct method involves cyclizing N-benzylethanolamine intermediates with glyoxylic acid under controlled conditions. For example:

  • Step 1 : Synthesize N-benzylethanolamine via catalytic hydrogenation of benzaldehyde and ethanolamine using Pd/C catalysts.
  • Step 2 : React with glyoxylic acid in tetrahydrofuran (THF) to form the morpholine-3-one core.

Reaction Conditions :

Parameter Details Yield Purity Source
Catalyst Pd/C (10% Pd) 92.5% 96.9%
Solvent Methanol/THF (1:1) N/A N/A
Temperature 50–100°C 81.5% 96.3%

This method achieves high purity (>96%) and avoids toxic reagents like sodium cyanide.

Stereochemical Control

Achieving the (2S) and (αR) configurations requires precise stereochemical management:

Chiral Resolution

For intermediates with ambiguous stereochemistry, chiral resolution using agents like L-DTTA (levo-dihydroxytartric acid) enables enantiopurification. For example:

  • Mix racemic intermediates with L-DTTA in isopropanol-water.
  • Resolve via crystallization to isolate the (2S)-enantiomer.

Resolution Efficiency :

Intermediate Resolution Agent Solvent System Yield Source
(2S,3R)-Morpholine-2-ol L-DTTA Isopropanol/Water 40–50%

Asymmetric Catalysis

Alternative methods employ chiral catalysts to induce stereoselectivity. For instance:

  • Oxazetidine-based Synthesis : Ring-opening of 2-tosyl-1,2-oxazetidines with α-formyl carboxylates forms morpholine hemiaminals. Subsequent reduction (e.g., with Et₃SiH/BF₃) retains stereochemistry.

Diastereoselectivity :

Substrate Catalyst/Reagent Diastereomeric Ratio Source
α-Formyl propionate DBU 2:1 (major:minor)

Functionalization of the Morpholine Core

Introduction of the Hydroxybenzyl Group

The αR-hydroxybenzyl group is typically introduced via alkylation or nucleophilic substitution. Key strategies include:

  • Benzyl Protection : Use benzyl chloride or benzyl bromide in anhydrous conditions to protect the hydroxyl group.
  • Oxidation : Convert morpholine alcohols to ketones (morpholine-3-one) using reagents like CrO₃ or MnO₂.

Example Pathway :

  • Step 1 : Synthesize 4-benzylmorpholine-3-one via cyclization.
  • Step 2 : Introduce the hydroxybenzyl group via alkylation with (R)-benzylic alcohol derivatives.

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations Source
Pd/C-Catalyzed Cyclization High yield, reusable catalyst Requires high-pressure H₂
Oxazetidine Ring-Opening Diastereoselective, modular Limited substrate scope
Chiral Resolution High enantiopurity Low overall yield

Environmental Impact

Parameter Pd/C Method Oxazetidine Method
Waste Generation Low (recyclable Pd/C) Moderate
Solvent Use Methanol/THF Dichloromethane
Energy Consumption Moderate (50–100°C) High (reflux)

Optimization and Industrial Relevance

Catalyst Recycling

The Pd/C catalyst in the cyclization step can be reused >10 times without activity loss. This reduces costs and aligns with green chemistry principles.

Alternative Solvent Systems

Water-based hydrogenation (e.g., for nitro-to-amine reductions) minimizes solvent waste. For example:

  • Hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one in aqueous media achieves >95% conversion.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced back to a hydroxy group.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an acetylcholinesterase inhibitor , which is crucial in the treatment of Alzheimer's disease. Acetylcholinesterase inhibitors increase acetylcholine levels in the brain, thereby improving cognitive function and memory retention. In vitro studies have shown that similar morpholine derivatives exhibit promising inhibitory activity against acetylcholinesterase, suggesting that (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one may have similar properties .

Neuropharmacology

Research indicates that compounds with a morpholine structure can interact with various neurotransmitter systems, including dopamine and norepinephrine transporters. This interaction can lead to potential applications in treating mood disorders and neurodegenerative diseases. Specifically, the compound's ability to modulate neurotransmitter levels could be beneficial in developing treatments for conditions such as depression and anxiety .

Synthetic Organic Chemistry

In synthetic organic chemistry, (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or selectivity towards specific targets. The versatility of morpholine derivatives makes them suitable for various synthetic pathways, including those aimed at developing new pharmaceuticals .

Case Study 1: Acetylcholinesterase Inhibition

A study focused on synthesizing and evaluating the acetylcholinesterase inhibitory activity of morpholine derivatives found that certain modifications to the morpholine structure significantly enhanced their efficacy. The study highlighted the importance of structural features, such as hydroxyl groups, which are present in (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one .

Case Study 2: Neurotransmitter Modulation

In another investigation, researchers synthesized a series of piperidine and morpholine derivatives to assess their affinity for dopamine and norepinephrine transporters. The findings suggested that compounds with similar structural motifs to (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one exhibited significant binding affinities, indicating their potential use in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy and benzyl groups play a crucial role in these interactions, influencing the binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its pharmacological profile. Below is a comparative analysis based on available evidence:

Structural Comparison
Compound Name Core Structure Key Substituents Stereochemistry
(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one Morpholine-3-one 4-benzyl, 2-(alpha-hydroxybenzyl) (2S), (alphaR)
SNC-80 Piperazine 4-allyl-2,5-dimethyl, 3-methoxybenzyl (2S,5R), (alphaR)
2-(alpha-Hydroxybenzyl)-benzimidazole (HBB) Benzimidazole 2-(alpha-hydroxybenzyl) N/A (non-chiral center)

Key Observations :

  • Both the target compound and SNC-80 share (alphaR) stereochemistry, which is critical for receptor binding in opioid ligands .
  • HBB lacks chiral centers but retains the alpha-hydroxybenzyl motif, linked to antiviral activity .

Key Observations :

  • SNC-80’s (alphaR) configuration and piperazine substituents enhance delta-opioid receptor selectivity, suggesting the target compound’s benzyl and hydroxybenzyl groups may similarly influence receptor engagement .

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